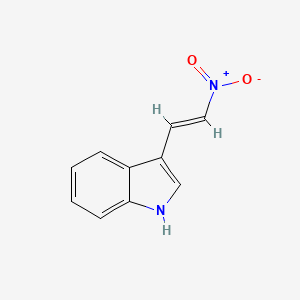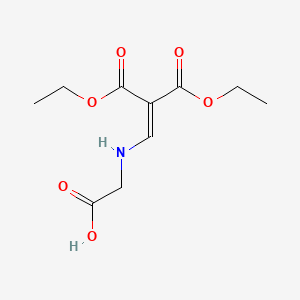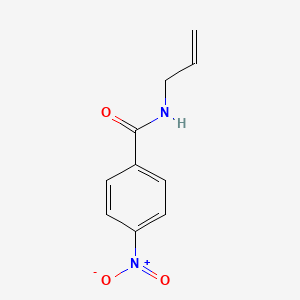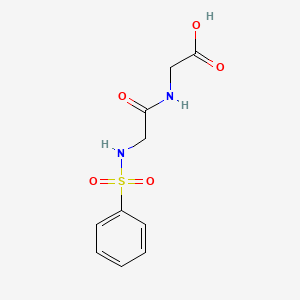
2-(2-シアノフェニル)酢酸メチル
概要
説明
Methyl 2-(2-cyanophenyl)acetate (M2CP) is a chemical compound of the carboxylic acid functional group that is widely used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of different ways, from synthesizing other compounds to studying the biochemical and physiological effects of its presence in the body.
科学的研究の応用
抗癌剤合成
2-(2-シアノフェニル)酢酸メチル: は、新規な2-(2-シアノフェニル)-N-フェニルアセトアミド誘導体の合成に使用されてきました。これらの誘導体は、抗癌剤として有望な結果を示しています。 例えば、特定の誘導体は、MCF-7およびA-549などの癌細胞株に対して優れた阻害活性を示し、標準的なエトポシドの有効性を上回りました .
医薬品化学
医薬品化学では、この化合物は新しい薬効団を開発するためのビルディングブロックとして役立ちます。 単一の形態で2つの薬効団を組み合わせることは、様々な疾患(炎症や癌を含む)の治療に使用できる、非常に効果的な新規化合物の作成を迅速化する効果的なアプローチです .
分子ドッキング研究
2-(2-シアノフェニル)酢酸メチル: 誘導体は、生物学的標的との相互作用を理解するために、分子ドッキング研究で使用されてきました。 例えば、ヒトトポイソメラーゼIIとのドッキング解析により、特定の誘導体が活性部位ポケットにうまく適合することが明らかになり、治療薬としての可能性を示唆しています .
化学中間体
この化合物は、有機合成における化学中間体として作用します。 これは、様々な有機化合物を合成する上で重要なステップである、アミジン形成よりも選択的にアミド化を生成するために使用されます .
安全および取り扱いに関する研究
2-(2-シアノフェニル)酢酸メチルの安全および取り扱いに関する研究には、吸入、皮膚接触、および摂取による影響を調査することが含まれます。 この研究は、実験室および工業用における安全対策と物質安全データシートを開発するために不可欠です .
環境影響研究
この化合物の環境影響は、事故発生時の挙動を調査することで評価されます。 これには、様々な材料との相互作用、水路への影響、適切な浄化および廃棄方法が含まれます .
創薬と開発
2-(2-シアノフェニル)酢酸メチルのようなヘテロ環式化合物は、創薬と開発において重要な役割を果たします。 それらは、商業利用のためにより効果的で安全な新薬の開発に不可欠です .
作用機序
Safety and Hazards
“Methyl 2-(2-cyanophenyl)acetate” is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
While the exact future directions for “Methyl 2-(2-cyanophenyl)acetate” are not specified in the search results, it’s worth noting that cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds . This suggests that “Methyl 2-(2-cyanophenyl)acetate” and similar compounds may continue to be important in the synthesis of new chemical compounds in the future.
生化学分析
Biochemical Properties
Methyl 2-(2-cyanophenyl)acetate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It interacts with enzymes such as WEE1 kinase, which is involved in cell cycle regulation . The interaction with WEE1 kinase suggests its potential use in cancer treatment, as WEE1 inhibitors can induce cell cycle arrest and apoptosis in cancer cells . Additionally, Methyl 2-(2-cyanophenyl)acetate may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
Methyl 2-(2-cyanophenyl)acetate has been shown to affect various types of cells and cellular processes. In cancer cell lines, it exhibits inhibitory activity, leading to reduced cell proliferation and increased apoptosis . This compound influences cell signaling pathways, including those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, Methyl 2-(2-cyanophenyl)acetate impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of Methyl 2-(2-cyanophenyl)acetate involves its binding interactions with specific biomolecules. For instance, it binds to the active site of WEE1 kinase, inhibiting its activity and leading to cell cycle arrest . This inhibition triggers a cascade of molecular events, including the activation of apoptotic pathways and changes in gene expression. Additionally, Methyl 2-(2-cyanophenyl)acetate may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-cyanophenyl)acetate can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Methyl 2-(2-cyanophenyl)acetate remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature
Dosage Effects in Animal Models
The effects of Methyl 2-(2-cyanophenyl)acetate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it could cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects and the compound’s safety profile need to be carefully evaluated in preclinical studies to determine the optimal dosage for therapeutic use.
Metabolic Pathways
Methyl 2-(2-cyanophenyl)acetate is involved in various metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as acetyl-CoA synthetase, which plays a role in the conversion of acetate to acetyl-CoA . This interaction influences metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes. Understanding the metabolic pathways of Methyl 2-(2-cyanophenyl)acetate is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2-(2-cyanophenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments The compound’s distribution can influence its activity and effectiveness in targeting specific tissues or cells
Subcellular Localization
Methyl 2-(2-cyanophenyl)acetate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
methyl 2-(2-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLNSABLVSWAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363742 | |
| Record name | Methyl (2-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20921-96-4 | |
| Record name | Methyl (2-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(2-cyanophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How might structural modifications of Methyl 2-(2-cyanophenyl)acetate, particularly the introduction of an amide bond as seen in the study's derivatives, impact the compound's interaction with biological targets?
A1: The introduction of an amide bond in the derivatives described by the study [] can significantly alter the molecule's properties in several ways:
Q2: The research mentions "molecular docking studies" being employed. How might computational chemistry techniques be used to understand the structure-activity relationship of these compounds and guide further optimization?
A2: Computational chemistry tools like molecular docking can be immensely helpful in understanding and optimizing these compounds []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)


![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)
